molecular formula C16H24N2O4S B5065402 2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide

2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide

Cat. No.: B5065402
M. Wt: 340.4 g/mol
InChI Key: ZTMOEBIUJSCBMZ-UHFFFAOYSA-N
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Description

2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of 2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a piperidine derivative with a benzamide precursor.

Chemical Reactions Analysis

2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas and metal catalysts.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves the modulation of biological processes through its interaction with enzymes, receptors, or other proteins .

Comparison with Similar Compounds

2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various scientific and industrial applications.

Properties

IUPAC Name

2-methoxy-5-piperidin-1-ylsulfonyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-9-17-16(19)14-12-13(7-8-15(14)22-2)23(20,21)18-10-5-4-6-11-18/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMOEBIUJSCBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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